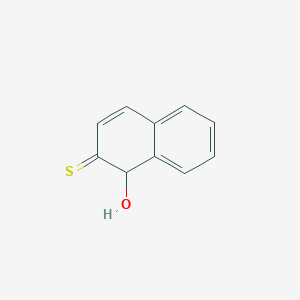
2(1H)-Naphthalenethione, 1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Naphthalenethione, 1-hydroxy- is an organic compound that belongs to the class of naphthalenethiones It is characterized by the presence of a hydroxyl group and a thione group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with sulfur to form naphthalenethione, which is then hydroxylated using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2(1H)-Naphthalenethione, 1-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenethione, 1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2(1H)-Naphthalenethione, 1-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenethione, 1-hydroxy- involves its interaction with molecular targets through its hydroxyl and thione groups. These functional groups can participate in various chemical reactions, such as redox reactions, which can modulate biological pathways and processes. The compound’s ability to donate or accept electrons makes it a potential candidate for applications in redox biology and chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2(1H)-pyridinethione: This compound shares a similar structure but with a pyridine ring instead of a naphthalene ring.
1-Hydroxy-2(1H)-pyridinone: Another similar compound with a pyridinone ring, known for its chelating properties.
Uniqueness
2(1H)-Naphthalenethione, 1-hydroxy- is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to its pyridine-based analogs. This uniqueness makes it valuable for specific applications where the naphthalene ring’s properties are advantageous.
Properties
CAS No. |
1824266-97-8 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-hydroxy-1H-naphthalene-2-thione |
InChI |
InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,10-11H |
InChI Key |
KRRJCAZCWGJSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(=S)C=CC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















